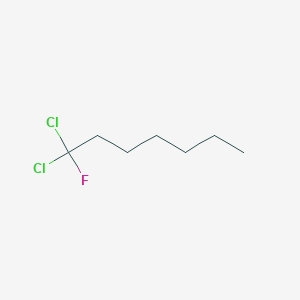

1,1-Dichloro-1-fluoroheptane

Overview

Description

1,1-Dichloro-1-fluoroethane (C₂H₃Cl₂F) is a halogenated alkane with two chlorine atoms and one fluorine atom attached to the same carbon of an ethane backbone. Key identifiers include:

- CAS Registry Number: 1717-00-6

- Molecular Formula: C₂H₃Cl₂F

- SMILES: C(C)(F)(Cl)Cl

- Suppliers: Spectrum Chemical and others .

This compound is structurally distinct from longer-chain analogs (e.g., heptane derivatives) due to its shorter carbon chain and substituent arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroheptane can be synthesized through the halogenation of heptane. The process typically involves the addition of chlorine and fluorine to heptane under controlled conditions. One common method is the free radical halogenation, where heptane is exposed to chlorine and fluorine gases in the presence of ultraviolet light or a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve the use of specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-1-fluoroheptane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Reduction Reactions: The compound can be reduced to form 1-fluoroheptane or 1-chloroheptane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of 1-fluoroheptanol or 1-chloroheptanol.

Elimination: Formation of 1-heptene.

Reduction: Formation of 1-fluoroheptane or 1-chloroheptane.

Scientific Research Applications

Chemical Synthesis

1,1-Dichloro-1-fluoroheptane is utilized as an intermediate in the synthesis of other organic compounds. Its halogenated nature makes it a valuable precursor for the production of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Case Study: Synthesis of Fluorinated Compounds

Research indicates that this compound can be employed in the synthesis of fluorinated alcohols and ethers, which are important in medicinal chemistry for developing new drugs with enhanced biological activity .

Environmental Applications

The compound's properties make it a candidate for studying the behavior of halogenated hydrocarbons in the environment. It can serve as a model compound to assess the degradation pathways of chlorinated solvents and their impact on air and water quality.

Case Study: Environmental Impact Assessment

A study focusing on the environmental persistence of halogenated compounds highlighted that this compound could be used to evaluate the effectiveness of various remediation strategies for contaminated sites . This research emphasizes its role in understanding the fate of similar compounds in ecological contexts.

Material Science

In materials science, this compound is explored for its potential use as a solvent or reagent in polymer synthesis. Its ability to dissolve various polymers makes it a candidate for developing advanced materials with specific properties.

Case Study: Polymer Development

Research has shown that using this compound as a solvent during polymerization reactions can lead to improved polymer characteristics such as thermal stability and mechanical strength . This application is particularly relevant in creating materials for aerospace and automotive industries.

Pharmaceutical Applications

The unique structure of this compound allows it to participate in reactions that modify bioactive molecules. Its potential use in drug formulation is being investigated, particularly for enhancing solubility and bioavailability of certain pharmaceuticals.

Case Study: Drug Formulation

A patent outlines methods for utilizing halogenated hydrocarbons like this compound in drug delivery systems, suggesting that these compounds can improve the pharmacokinetic profiles of therapeutic agents .

Data Tables

Mechanism of Action

The mechanism of action of 1,1-dichloro-1-fluoroheptane involves its interaction with nucleophiles and bases. The presence of electronegative chlorine and fluorine atoms makes the carbon center highly electrophilic, facilitating nucleophilic attack. The compound can also undergo elimination reactions to form alkenes, driven by the formation of stable halide ions.

Molecular Targets and Pathways:

Nucleophilic Substitution: The carbon-halogen bond is targeted by nucleophiles, leading to the substitution of halogen atoms.

Elimination: The base abstracts a proton from the carbon adjacent to the halogenated carbon, resulting in the formation of a double bond and the release of halide ions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1,1-Dichloro-1-fluoroethane:

Key Observations:

Halogenation Pattern :

- 1,1-Dichloro-1-fluoroethane has two chlorines and one fluorine on the same carbon, whereas 1-Chloro-1,1-difluoroethane (CAS 75-68-3) reverses this pattern with one chlorine and two fluorines . This difference impacts polarity and reactivity.

- 1,6-Dichlorohexane (a six-carbon chain) lacks fluorine and features terminal chlorines, making it less volatile but more lipophilic .

Regulatory Status :

Applications :

Physicochemical Properties

While detailed experimental data (e.g., boiling points, toxicity) is absent in the provided evidence, inferences can be made:

- Molecular Weight :

- Polarity :

- The asymmetric halogen distribution in 1,1-Dichloro-1-fluoroethane increases dipole moments compared to symmetrically substituted analogs.

Supplier Landscape

- 1,1-Dichloro-1-fluoroethane is supplied by Spectrum Chemical , while 1,6-Dichlorohexane is offered by Evonik Degussa . This reflects its niche industrial applications versus bulk chemical production.

Research and Regulatory Considerations

- Synthesis Challenges :

- Environmental Impact :

- Chlorinated compounds like 1,1-Dichloro-1-fluoroethane may contribute to ozone depletion if released unmanaged, though fluorine’s presence could mitigate this effect compared to CFCs .

Biological Activity

1,1-Dichloro-1-fluoroheptane (C7H13Cl2F) is a halogenated organic compound that has garnered attention for its potential biological activities and implications for human health. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and safety data.

This compound is characterized by its chemical structure, which includes two chlorine atoms and one fluorine atom attached to a heptane backbone. This configuration influences its reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be evaluated through various endpoints, including toxicity, environmental impact, and potential therapeutic applications. The following sections summarize key findings from the literature.

Toxicological Profile

Research indicates that halogenated hydrocarbons like this compound may exhibit toxic effects on human health and the environment. The compound is not classified as an irritant to skin but can cause mild eye irritation .

Table 1: Toxicological Data Summary

| Endpoint | Observations | Reference |

|---|---|---|

| Skin Irritation | Not an irritant | PubChem |

| Eye Irritation | Mild irritation observed | PubChem |

| Acute Inhalation Toxicity | Potential for cardiac sensitization reported | NIOSH |

Case Studies

Several case studies have investigated the effects of exposure to halogenated compounds similar to this compound. For instance, acute inhalation exposure to related compounds has resulted in significant cardiovascular effects in animal models. A notable study reported cardiac sensitization at concentrations as low as 5,000 ppm in monkeys .

Environmental Impact

The environmental implications of this compound are also significant. As a chlorinated compound, it poses risks for ozone depletion and may persist in the environment. Its degradation products can be harmful to aquatic life and contribute to broader ecological imbalances.

Table 2: Environmental Persistence

| Compound | Persistence in Environment | Reference |

|---|---|---|

| This compound | Moderate persistence; potential for bioaccumulation | PubChem |

Research Findings

Recent studies have focused on the mechanisms of toxicity associated with halogenated compounds. These include:

Properties

IUPAC Name |

1,1-dichloro-1-fluoroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2F/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXOCTRNGMJBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.